

The Botanical Occurrence of Methyl 4-methoxysalicylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methyl 4-methoxysalicylate*

Cat. No.: *B046940*

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This technical guide provides an in-depth overview of the natural occurrence of **Methyl 4-methoxysalicylate** in the plant kingdom, with a particular focus on its presence in *Primula veris* and the related compound 4-methoxysalicylic acid in *Periploca sepium*. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of its biosynthetic pathways.

Natural Distribution and Quantitative Analysis

Methyl 4-methoxysalicylate, a derivative of salicylic acid, is a naturally occurring phenolic compound that has been identified in a limited number of plant species. Notably, it is a significant component of the volatile oils of certain members of the *Primula* genus. The related precursor, 4-methoxysalicylic acid, has been isolated from *Periploca sepium*.

Quantitative Data Summary

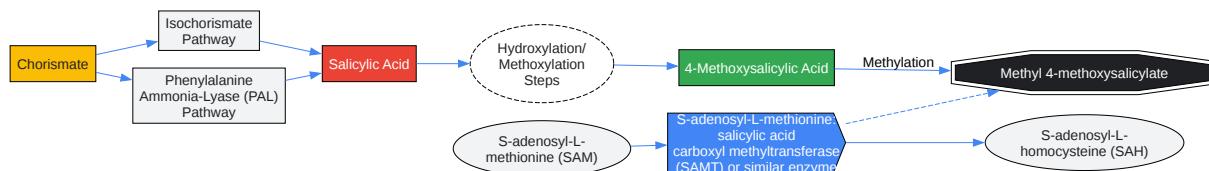
The following table summarizes the quantitative data available on the concentration of **Methyl 4-methoxysalicylate** and its related acid form in specific plant species and tissues.

Plant Species	Compound	Plant Part	Concentration (% of Volatile Oil)	Analytical Method	Reference
Primula veris subsp. columnae	Methyl 4-methoxysalicylate	Flowers	37.1%	GC-MS/FID	[1]
Primula veris subsp. columnae	Methyl 4-methoxysalicylate	Leaves	7.49%	GC-MS/FID	[1]
Primula vulgaris subsp. vulgaris	Methyl 4-methoxysalicylate	Underground Parts (Rhizome and Root)	18.5%	HS-SPME-GC/MS	[2]
Periploca sepium	4-methoxysalicylic acid	Root Barks	Not Quantified (Isolated)	Column Chromatography, NMR, MS	[3]

Biosynthesis of Methyl 4-methoxysalicylate

The biosynthesis of **Methyl 4-methoxysalicylate** in plants is understood to proceed via the well-established salicylic acid pathway, followed by a methylation step. Salicylic acid itself is synthesized from chorismate through two primary routes: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway.

The final step in the formation of **Methyl 4-methoxysalicylate** is the methylation of the carboxyl group of a salicylic acid derivative. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT)[\[4\]](#)[\[5\]](#)[\[6\]](#). This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to salicylic acid, forming methyl salicylate. It is hypothesized that a similar enzymatic process, likely involving a specific methyltransferase, acts on 4-methoxysalicylic acid to produce **Methyl 4-methoxysalicylate**.

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Biosynthesis of **Methyl 4-methoxysalicylate**.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of **Methyl 4-methoxysalicylate** and related compounds from plant tissues, based on established analytical techniques reported in the literature.

Extraction and Analysis of Volatile Compounds from *Primula* species

The following protocol is a representative method for the analysis of volatile compounds, including **Methyl 4-methoxysalicylate**, from *Primula* species using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the volatile components of *Primula* flowers and leaves.

Materials and Reagents:

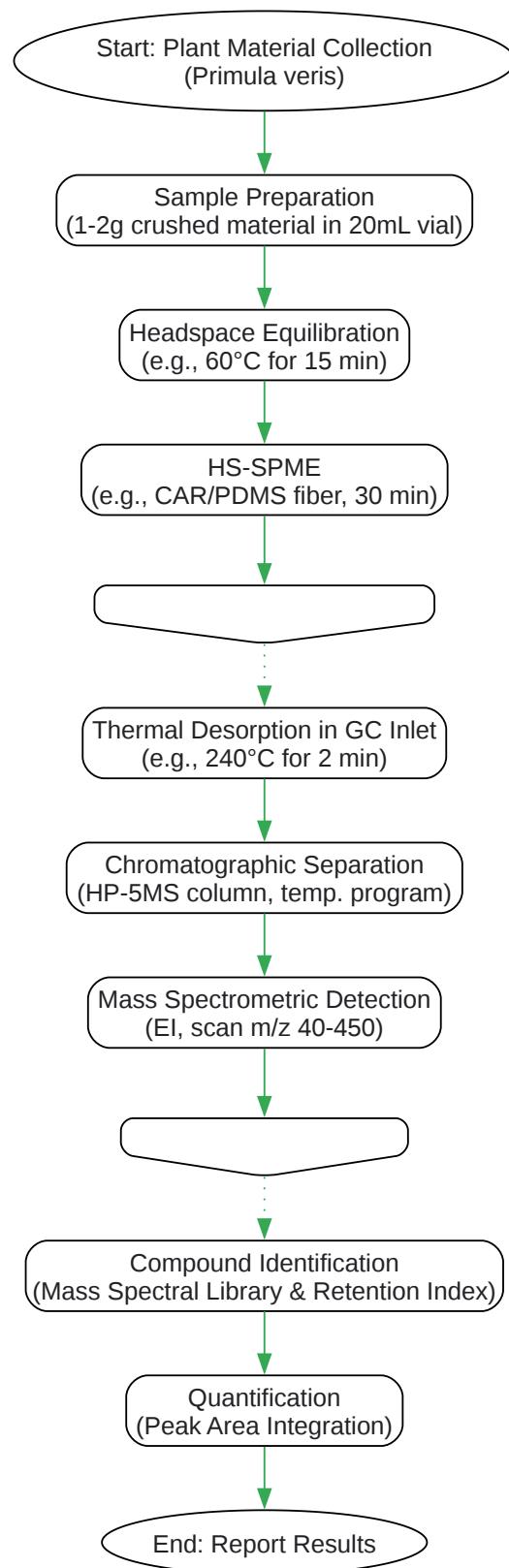
- Fresh or dried plant material (*Primula veris* flowers or leaves)
- SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - CAR/PDMS)
- 20 mL headspace vials with screw caps and PTFE/silicone septa

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Analytical balance
- Heater/stirrer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 1-2 g of fresh, crushed plant material and place it into a 20 mL headspace vial.
 - Seal the vial immediately with the screw cap.
- Headspace Solid-Phase Microextraction (HS-SPME):
 - Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes) to allow volatile compounds to accumulate in the headspace.
 - Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) with continuous agitation.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 240°C) for thermal desorption of the analytes for a specified time (e.g., 2 minutes) in splitless mode.
 - GC Separation:
 - Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.32 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase at 3°C/min to 240°C.
- Final hold: Maintain at 240°C for a specified duration.
- Mass Spectrometry Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Ion Source Temperature: e.g., 230°C.
 - Quadrupole Temperature: e.g., 150°C.
- Compound Identification and Quantification:
 - Identify the compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).
 - Confirm identifications by comparing their retention indices with literature values.
 - Quantify the relative percentage of each compound by integrating the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve with an authentic standard of **Methyl 4-methoxysalicylate** would be required.



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HS-SPME-GC-MS Workflow for Volatiles.

Isolation of 4-methoxysalicylic acid from *Periploca sepium*

The following is a general protocol for the isolation of phenolic acids from plant material, based on the methods described for the constituents of *Periploca sepium*[3].

Objective: To isolate 4-methoxysalicylic acid from the root barks of *Periploca sepium*.

Materials and Reagents:

- Dried and powdered root barks of *Periploca sepium*
- Solvents for extraction (e.g., 95% ethanol)
- Solvents for column chromatography (e.g., chloroform, methanol)
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography columns
- NMR spectrometer and Mass spectrometer for structural elucidation

Procedure:

- Extraction:
 - Macerate the powdered root barks with 95% ethanol at room temperature. Repeat the extraction multiple times to ensure thoroughness.
 - Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation (Optional but Recommended):
 - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based

on their polarity. Phenolic acids are typically found in the more polar fractions.

- Column Chromatography:
 - Apply the crude extract or a concentrated fraction to a silica gel column.
 - Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, gradually increasing the polarity.
 - Collect fractions and monitor their composition using thin-layer chromatography (TLC).
- Purification:
 - Combine fractions containing the compound of interest (as indicated by TLC).
 - Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
- Structural Elucidation:
 - Confirm the structure of the isolated compound as 4-methoxysalicylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR) and Mass Spectrometry (MS).

Concluding Remarks

Methyl 4-methoxysalicylate is a significant volatile constituent in certain *Primula* species, with its concentration varying between different plant organs. While its direct presence in *Periploca sepium* is not strongly supported by recent detailed analyses, the precursor 4-methoxysalicylic acid has been definitively isolated from this plant. The biosynthesis of **Methyl 4-methoxysalicylate** is believed to follow the established pathways for salicylic acid derivatives, involving a final methylation step. The provided experimental protocols offer a foundation for researchers to further investigate the occurrence, biosynthesis, and potential applications of this and related phenolic compounds in the plant kingdom. Further research is warranted to fully elucidate the distribution and biological roles of **Methyl 4-methoxysalicylate** in a wider range of plant species.

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